DPBQ

Description

Properties

IUPAC Name |

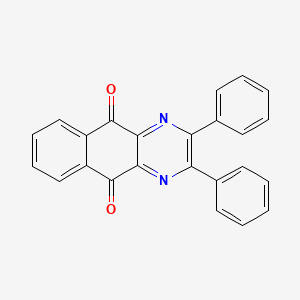

2,3-diphenylbenzo[g]quinoxaline-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14N2O2/c27-23-17-13-7-8-14-18(17)24(28)22-21(23)25-19(15-9-3-1-4-10-15)20(26-22)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDRJIAFKGWLMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C3C(=N2)C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DPBQ as a Selective p53 Activator in Cancer Cells: An Analysis of Available Scientific Literature

This technical overview aims to address the core requirements of researchers, scientists, and drug development professionals by summarizing the current state of knowledge. However, the scarcity of direct evidence necessitates a broader look at related quinone compounds and general methodologies for investigating p53 activation.

Quantitative Data on DPBQ and p53 Activation

Following an extensive search of scientific databases, no specific quantitative data, such as IC50 or EC50 values for p53 activation by this compound in cancer cell lines, could be retrieved. While some studies investigate the general cytotoxicity of various benzoquinone derivatives, they do not provide a direct link to p53-dependent mechanisms for this compound.

For context, research on other quinone-containing compounds has demonstrated p53 activation. For instance, Ilimaquinone, a marine sponge metabolite, has been shown to stabilize the p53 protein by promoting its phosphorylation at Serine 15[1][2][3]. This leads to the upregulation of p53 target genes like p21WAF1/CIP1, resulting in cell cycle arrest and apoptosis[1][2]. However, it is crucial to emphasize that these findings on other quinone compounds cannot be directly extrapolated to this compound without specific experimental validation.

Table 1: Summary of Available Data on this compound

| Parameter | Finding | Source |

| Chemical Name | 2,5-diphenyl-p-benzoquinone | |

| Synonyms | 2,5-Diphenyl-1,4-benzoquinone, 2,5-Diphenyl-p-quinone | |

| CAS Number | 844-51-9 | |

| Biological Activity | Investigated as a potential antitumor agent. | |

| p53 Activation Data | No specific data available in the public domain. | N/A |

Experimental Protocols

Detailed experimental protocols for investigating this compound as a selective p53 activator are not available in the literature. However, for the benefit of researchers interested in exploring this potential mechanism, this section outlines generic protocols commonly employed to assess p53 activation.

Cell Viability and Cytotoxicity Assays

To determine the cytotoxic effects of a compound, the MTT or MTS assay is frequently used.

-

Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active metabolism convert the tetrazolium salt (MTT or MTS) into a colored formazan product.

-

General Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, RKO, which express wild-type p53) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).

-

Reagent Incubation: Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

-

Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Western Blotting for p53 and Downstream Targets

Western blotting is a key technique to assess the protein levels of p53 and its downstream targets.

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

-

General Protocol:

-

Cell Lysis: Treat cells with the test compound, harvest them, and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p53, p-p53 Ser15, p21, MDM2).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Signaling Pathways and Visualization

As there is no defined signaling pathway for this compound-mediated p53 activation in the literature, a hypothetical workflow for investigating such a pathway is presented below. This logical diagram illustrates the steps a researcher might take to determine if a compound activates the p53 pathway.

Caption: Workflow for investigating a compound as a potential p53 activator.

In a hypothetical scenario where this compound does activate p53, the signaling cascade would likely involve stress signals leading to p53 stabilization and activation, followed by the transcriptional regulation of target genes that control cell fate. A simplified, generic p53 activation pathway is depicted below.

Caption: A simplified diagram of the general p53 activation pathway.

Conclusion

References

- 1. Activation of p53 with Ilimaquinone and Ethylsmenoquinone, Marine Sponge Metabolites, Induces Apoptosis and Autophagy in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of p53 with ilimaquinone and ethylsmenoquinone, marine sponge metabolites, induces apoptosis and autophagy in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

DPBQ: A Targeted Approach to Inducing Apoptosis in High-Ploidy Tumors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The prevalence of whole-genome doubling in cancer, leading to high-ploidy tumor cells, presents a significant challenge in oncology. These cells often exhibit increased resistance to conventional therapies and are associated with poor patient prognosis. The discovery of compounds that selectively target and eliminate these high-ploidy cancer cells is a promising avenue for the development of novel cancer therapeutics. This technical guide focuses on the role of 2,3-Diphenylbenzo[g]quinoxaline-5,10-dione (DPBQ), a novel small molecule that has been identified to selectively induce apoptosis in high-ploidy tumor cells. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its study, and quantitative data from key experiments, aiming to equip researchers with the necessary information to further investigate and potentially harness the therapeutic potential of this compound.

Mechanism of Action: p53-Dependent Apoptosis

This compound's selectivity for high-ploidy cells is rooted in its ability to activate the tumor suppressor protein p53. In tetraploid (4N) cells, treatment with this compound leads to the induction and phosphorylation of p53, a key event in its activation.[1] Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21, which plays a crucial role in cell cycle arrest and apoptosis.[1] The critical role of p53 in mediating the effects of this compound is underscored by the observation that the knockdown of p53 using siRNA rescues tetraploid cells from this compound-induced proliferation arrest.[1]

Furthermore, gene set enrichment analysis (GSEA) of this compound-treated tetraploid cells reveals a strong enrichment for hallmark pathways related to both p53 and hypoxia.[1] This suggests that this compound may induce a state of cellular stress that mimics hypoxia, thereby triggering a p53-dependent apoptotic response specifically in the more vulnerable high-ploidy cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effects on high-ploidy versus diploid cells.

Table 1: Apoptosis Induction by this compound in Diploid (2N) vs. Tetraploid (4N) RPE1 Cells

| Cell Type | Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Total % Apoptotic Cells |

| RPE1 2N | Vehicle | ~2% | ~1% | ~3% |

| RPE1 2N | This compound (1 µM) | ~3% | ~2% | ~5% |

| RPE1 4N | Vehicle | ~5% | ~3% | ~8% |

| RPE1 4N | This compound (1 µM) | ~15% | ~10% | ~25% |

Data extracted and estimated from Lee et al., 2015.[1]

Table 2: Effect of p53 Knockdown on this compound-Induced Proliferation Arrest in Tetraploid (4N) RPE1 Cells

| Cell Line | Treatment | Relative Cell Proliferation |

| 4N RPE1 (siCtrl) | Vehicle | 100% |

| 4N RPE1 (siCtrl) | This compound | ~40% |

| 4N RPE1 (siTP53) | Vehicle | 100% |

| 4N RPE1 (siTP53) | This compound | ~95% |

Data extracted and estimated from Lee et al., 2015.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Protocol 1: Generation of Tetraploid Cells

This protocol describes the generation of tetraploid RPE1 and MCF10A cells through the inhibition of cytokinesis.

Materials:

-

Diploid RPE1 or MCF10A cells

-

Complete cell culture medium (DMEM/F12 for RPE1, DMEM/F12 with supplements for MCF10A)

-

Dihydrocytochalasin B (DCB)

-

DMSO (vehicle)

-

Fluorescence-activated cell sorter (FACS)

-

Propidium iodide (PI) or Hoechst 33342

Procedure:

-

Culture diploid cells to 50-60% confluency.

-

Treat cells with a final concentration of 2 µM DCB (dissolved in DMSO) in complete medium for 16-24 hours.

-

Wash the cells three times with sterile PBS to remove the DCB.

-

Add fresh complete medium and allow cells to recover for 24 hours.

-

Harvest the cells by trypsinization.

-

Stain the cells with a DNA content dye such as PI or Hoechst 33342.

-

Use a FACS sorter to isolate the tetraploid (4N) population based on DNA content.

-

Culture the sorted tetraploid cells for subsequent experiments.

Protocol 2: Apoptosis Assay using Annexin V and 7-AAD Staining

This protocol details the quantification of apoptotic cells using flow cytometry.

Materials:

-

Diploid (2N) and tetraploid (4N) cells

-

This compound (1 µM)

-

Vehicle (DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD, and 1X Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed 2N and 4N cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with 1 µM this compound or vehicle (DMSO) for 48 hours.

-

Harvest the cells, including any floating cells in the medium, by trypsinization.

-

Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to each tube.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Annexin V-positive, 7-AAD-negative cells are early apoptotic, while double-positive cells are late apoptotic/necrotic.

Protocol 3: Western Blot for p53 and Phospho-p53 (Ser15)

This protocol describes the detection of total and phosphorylated p53 protein levels.

Materials:

-

Diploid (2N) and tetraploid (4N) cells

-

This compound (1 µM)

-

Doxorubicin (positive control)

-

Vehicle (DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-p53, anti-phospho-p53 (Ser15), anti-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed 2N and 4N cells and treat with 1 µM this compound, doxorubicin (e.g., 1 µM), or vehicle for 6 hours.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Protocol 4: siRNA-Mediated Knockdown of p53

This protocol details the procedure for silencing p53 expression in tetraploid cells.

Materials:

-

Tetraploid (4N) RPE1 cells

-

siRNA targeting TP53 (siTP53)

-

Non-targeting control siRNA (siCtrl)

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM reduced-serum medium

Procedure:

-

Seed 4N RPE1 cells to be 30-50% confluent at the time of transfection.

-

In separate tubes, dilute the siRNA (e.g., to a final concentration of 20 nM) and the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.

-

Add the siRNA-lipid complexes to the cells in fresh medium.

-

Incubate the cells for 48-72 hours.

-

Verify the knockdown efficiency by Western blot for p53 protein levels.

-

Proceed with subsequent experiments, such as proliferation assays in the presence of this compound.

Visualizations

Signaling Pathway

Caption: this compound induces apoptosis in high-ploidy tumors via p53.

Experimental Workflow

Caption: Workflow for studying this compound's effects on high-ploidy cells.

Conclusion

This compound represents a promising class of compounds that exploit the inherent vulnerabilities of high-ploidy tumor cells. Its mechanism of action, centered on the selective activation of the p53 tumor suppressor pathway, provides a clear rationale for its targeted anti-cancer activity. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to explore the broader strategy of targeting high-ploidy states in cancer. Future studies could focus on elucidating the upstream sensors of this compound-induced stress, identifying other key effectors in the p53 pathway, and evaluating the efficacy of this compound in in vivo models of high-ploidy cancers. Such research will be instrumental in translating the promise of this compound into tangible clinical benefits for patients with these challenging tumors.

References

An In-Depth Technical Guide to 2,5-Diphenyl-1,4-benzoquinone (DPBQ)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diphenyl-1,4-benzoquinone (DPBQ) is an aromatic organic compound belonging to the benzoquinone family. Its core structure consists of a 1,4-benzoquinone ring substituted with two phenyl groups at the 2 and 5 positions.[1] This configuration gives this compound unique electronic and steric properties, making it a molecule of significant interest in medicinal chemistry and materials science.[2] Benzoquinones are known for their diverse biological activities, and this compound is no exception, exhibiting potent cytotoxicity against various cancer cell lines.[1] Its mechanism of action is primarily attributed to its ability to undergo redox cycling, which induces oxidative stress and triggers programmed cell death.[1] This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound.

Physicochemical Properties of this compound

This compound is a yellow solid compound with a well-defined crystalline structure.[2] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂O₂ | |

| Molar Mass | 260.29 g/mol | |

| Appearance | Yellow Solid | |

| CAS Number | 844-51-9 | |

| Systematic Name | 2,5-diphenylcyclohexa-2,5-diene-1,4-dione |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with palladium-catalyzed direct C-H functionalization being a prominent and efficient method. This approach offers advantages in terms of step-economy and potential for high yields. Other methods include catalytic oxidation and photochemical synthesis, though these may have limitations such as lower yields or the need for substrate pre-functionalization.

Comparative Analysis of Synthetic Routes

The choice of synthetic method depends on factors like desired yield, scalability, and available resources. A comparison of common methods is provided below.

| Method | Advantages | Limitations | Yield Potential |

| Palladium-Catalyzed C-H Arylation | Step-economical, high regioselectivity. | Requires catalyst and specific conditions. | High (70-85%) |

| Catalytic Oxidation | Scalable and robust. | Requires pre-functionalization of the starting material. | Moderate (40-60%) |

| Photochemical Synthesis | Operates under mild conditions. | Often results in isomeric mixtures requiring separation. | Low (20-35%) |

| Silver-Catalyzed Radical Coupling | Uses inexpensive reagents, scalable, room temperature. | Requires a co-oxidant (persulfate). | Good (e.g., 72% for tolylboronic acid) |

Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation

This protocol describes a general procedure for the synthesis of this compound via the direct C-H functionalization of 1,4-benzoquinone with an arylating agent, such as a boronic acid, in the presence of a palladium catalyst.

Materials:

-

1,4-Benzoquinone (BQ)

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂) or similar palladium catalyst

-

Co-oxidant (e.g., Silver(I) nitrate, Potassium persulfate)

-

Solvent (e.g., Acetone, Water)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 1,4-benzoquinone (1.0 eq), arylboronic acid (2.5-3.0 eq), and the chosen solvent.

-

Catalyst Addition: Add the palladium catalyst (e.g., 5 mol% Pd(OAc)₂) and the co-oxidant to the reaction mixture.

-

Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes to remove oxygen.

-

Reaction: Stir the mixture vigorously at the specified temperature (e.g., 80–120°C or room temperature depending on the specific catalytic system) for the required duration (typically 3-48 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to isolate pure 2,5-diphenyl-1,4-benzoquinone.

Visualization of Synthesis Workflow

Biological Activity and Mechanism of Action

This compound demonstrates significant biological activity, most notably its cytotoxicity towards various cancer cell lines. The underlying mechanism is linked to the redox-active nature of the quinone moiety.

Mechanism of Action: Oxidative Stress and p53 Activation

The primary mechanism of this compound's cytotoxicity involves its ability to participate in redox reactions within the cell. This process can generate reactive oxygen species (ROS), leading to a state of oxidative stress. Elevated ROS levels can cause widespread damage to cellular components, including DNA. This damage activates stress-response pathways, critically involving the tumor suppressor protein p53. Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis (programmed cell death), thereby eliminating the cancerous cell.

Visualization of Proposed Signaling Pathway

Experimental Protocols: Biological Assays

To quantify the cytotoxic activity of this compound, standard in vitro bioassays are employed. The MTT or MTS assay is a common colorimetric method used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.

Protocol: In Vitro Cytotoxicity (MTT/MTS Assay)

This protocol outlines the steps to assess the cytotoxicity of this compound against a chosen cancer cell line and determine its IC₅₀ value.

Materials:

-

Cancer cell line of interest (e.g., H460, HT29, K562)

-

Complete cell culture medium (e.g., DMEM/RPMI with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (for MTT assay, e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

Viability Assessment:

-

Add 10-20 µL of MTT or MTS reagent to each well.

-

Incubate for 2-4 hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.

-

If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the log of the this compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.

Visualization of Cytotoxicity Assay Workflow

Conclusion

2,5-Diphenyl-1,4-benzoquinone is a synthetically accessible compound with compelling biological activity. Its mechanism, rooted in the induction of oxidative stress, makes it a valuable tool for cancer research and a potential scaffold for the development of new therapeutic agents. Modern synthetic methods, particularly palladium-catalyzed C-H functionalization, have made this compound and its derivatives more accessible for further investigation. The detailed protocols and conceptual frameworks provided in this guide serve as a resource for researchers aiming to explore the synthesis and biological potential of this promising quinone derivative.

References

The Effect of DPBQ on the p53 Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of how 2,3-diphenylbenzo[g]quinoxaline-5,10-dione (DPBQ), a compound identified for its selective cytotoxicity towards aneuploid cells, impacts the p53 signaling pathway. While direct quantitative data on this compound's specific effects remain limited in publicly available literature, this document synthesizes the existing evidence to propose a mechanism of action centered on the activation of the tumor suppressor protein p53. This guide will delve into the hypothesized mechanisms, present relevant experimental protocols for further investigation, and summarize the available data to serve as a valuable resource for researchers in oncology and drug development.

Introduction

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular and genetic stability. In response to a variety of cellular stresses, including DNA damage, oncogene activation, and aneuploidy, p53 can initiate cell cycle arrest, senescence, or apoptosis, thereby preventing the propagation of damaged or abnormal cells.[1][2] Given that the p53 pathway is inactivated in a vast majority of human cancers, strategies to restore or activate p53 function are of significant therapeutic interest.

This compound has been identified as a compound that selectively induces cell death in aneuploid cells.[3] Aneuploidy, a state of having an abnormal number of chromosomes, is a hallmark of cancer and is associated with various cellular stresses that are known to activate the p53 pathway.[2][4] Gene set enrichment analysis of cells treated with this compound has shown a strong enrichment for the p53 hallmark pathway, directly implicating this critical tumor suppressor pathway in this compound's mechanism of action.

This guide will explore the two primary hypothesized mechanisms by which this compound activates the p53 signaling pathway: 1) through the stabilization of p53 via the NAD(P)H: quinone oxidoreductase 1 (NQO1) enzyme, and 2) through the induction of reactive oxygen species (ROS).

Proposed Mechanisms of this compound-Mediated p53 Activation

NQO1-Dependent p53 Stabilization

A compelling hypothesis for this compound's effect on the p53 pathway involves its interaction with NAD(P)H: quinone oxidoreductase 1 (NQO1). NQO1 is a flavoenzyme that plays a crucial role in cellular detoxification by catalyzing the two-electron reduction of quinones. Beyond its detoxifying role, NQO1 has been shown to stabilize p53 by protecting it from proteasomal degradation in a manner that is independent of the E3 ubiquitin ligase MDM2, the primary negative regulator of p53.

As a quinone-containing compound, this compound is a potential substrate or inhibitor for NQO1. It is proposed that by interacting with NQO1, this compound modulates its activity in a way that enhances the stabilization of p53. This leads to an accumulation of p53 protein in the cell, subsequently triggering downstream p53-mediated responses such as apoptosis, particularly in aneuploid cells which may already be primed for p53 activation. The stabilization of p53 by NQO1 is particularly prominent under conditions of oxidative stress.

Induction of Reactive Oxygen Species (ROS)

Quinone compounds are known to undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). An accumulation of intracellular ROS induces oxidative stress, which is a potent activator of the p53 pathway. Therefore, a second plausible mechanism for this compound's action is the induction of ROS. The increased ROS levels would trigger a p53-dependent response, leading to cell cycle arrest or apoptosis. This mechanism could be particularly effective in aneuploid cells, which may already have a compromised redox balance.

Quantitative Data Summary

Direct quantitative data on the effects of this compound on the p53 signaling pathway are not extensively available in the current literature. The following table summarizes the key findings from gene expression analysis that support the involvement of the p53 pathway in the cellular response to this compound.

| Parameter | Observation | Implication | Reference(s) |

| Gene Set Enrichment Analysis | Strong enrichment of hallmark pathways for p53 and hypoxia following this compound treatment. | Indicates that the cellular response to this compound involves a significant activation of the p53 transcriptional program. | |

| Gene Expression | Alteration in the expression of numerous genes upon this compound treatment. | Suggests a broad transcriptional response, consistent with the activation of a master regulator like p53. |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the proposed mechanisms and a typical experimental approach to study them, the following diagrams are provided in the DOT language for Graphviz.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effect of this compound on the p53 signaling pathway.

Cell Culture and this compound Treatment

-

Cell Lines: Use a panel of human cancer cell lines with varying ploidy and p53 status (e.g., diploid p53 wild-type, aneuploid p53 wild-type, and p53-null lines).

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

-

This compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment.

-

Treatment Protocol: Seed cells in appropriate culture plates or flasks. Once the cells reach the desired confluency (typically 70-80%), replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). The incubation time will vary depending on the specific assay (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate and treat with this compound as described above.

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for p53 Pathway Proteins

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

-

Protein Extraction:

-

After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total p53, phospho-p53 (Ser15), p21, cleaved caspase-3, and a loading control like β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is commonly used to measure intracellular ROS levels.

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Wash the cells with a serum-free medium or PBS.

-

Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (typically 5-10 µM) for 30-60 minutes at 37°C in the dark.

-

Wash the cells again to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope (excitation ~485 nm, emission ~535 nm).

-

-

Data Analysis: Compare the fluorescence intensity of this compound-treated cells to that of control cells to determine the fold increase in ROS levels.

Conclusion

The available evidence strongly suggests that the selective cytotoxicity of this compound in aneuploid cells is mediated, at least in part, through the activation of the p53 signaling pathway. The most probable mechanisms involve the stabilization of p53 via interaction with NQO1 and the induction of p53 through the generation of reactive oxygen species. While direct quantitative data for this compound are still emerging, this technical guide provides a solid foundation for researchers to design and execute experiments aimed at fully elucidating the molecular pharmacology of this promising anti-cancer compound. Further investigation into the precise nature of the this compound-NQO1 interaction and the role of ROS in its activity will be crucial for the potential clinical development of this compound and related compounds.

References

- 1. Analysis of p53-regulated gene expression patterns using oligonucleotide arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Serine15 phosphorylation stimulates p53 transactivation but does not directly influence interaction with HDM2 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Polyploid-Specific Effects of DPBQ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Diphenylbenzo[g]quinoxaline-5,10-dione (DPBQ) has emerged as a promising experimental compound demonstrating selective cytotoxicity towards polyploid cells, a common characteristic of cancer cells that contributes to tumor heterogeneity and therapeutic resistance. This document provides an in-depth technical guide on the polyploid-specific effects of this compound, focusing on its mechanism of action, experimental validation, and the signaling pathways involved. Through the targeted induction of apoptosis in cells with an abnormal chromosome number, this compound presents a novel therapeutic avenue for cancers characterized by high ploidy.

Core Mechanism: Polyploid-Specific Apoptosis

The primary mechanism underpinning the selective action of this compound is the induction of apoptosis specifically in polyploid cells. This selectivity offers a significant therapeutic window, potentially minimizing damage to healthy diploid cells.

Induction of p53 Signaling

A cornerstone of this compound's mechanism is the activation of the tumor suppressor protein p53. Evidence indicates that this compound treatment leads to the induction and activation of p53, observable through the phosphorylation of p53 at serine 15, a key marker of its activation. This activation is significantly more pronounced in polyploid cells compared to their diploid counterparts. The dependency on p53 is critical, as the cytotoxic effects of this compound are diminished in the absence of functional p53.[1]

Elicitation of a Hypoxia-Like State

Gene expression analyses following this compound treatment reveal a strong enrichment for genes typically associated with the hypoxia response.[2] This suggests that this compound may induce a state of cellular stress that mimics low oxygen conditions. This hypoxia-like signaling contributes to the downstream activation of apoptotic pathways. The precise mechanism by which this compound induces this hypoxia gene signature is an area of ongoing investigation but is thought to be linked to the generation of oxidative stress.[1]

Quantitative Analysis of this compound's Effects

The polyploid-specific cytotoxicity of this compound has been quantified through various in vitro assays.

Table 1: Proliferation Inhibition by this compound in Diploid vs. Polyploid Cells

| Cell Line | Ploidy | This compound Concentration | Proliferation Inhibition (%) |

| RPE1 | Diploid (2N) | 1 µM | Minimal |

| RPE1 | Tetraploid (4N) | 1 µM | Significant |

Data synthesized from descriptive findings in the primary literature. Specific IC50 values were not explicitly provided in the available search results.

Table 2: Induction of Apoptosis by this compound

| Cell Line | Ploidy | Treatment | % Apoptotic Cells (Early + Late) |

| RPE1 | Diploid (2N) | Vehicle | ~5% |

| RPE1 | Diploid (2N) | 1 µM this compound | ~10% |

| RPE1 | Tetraploid (4N) | Vehicle | ~8% |

| RPE1 | Tetraploid (4N) | 1 µM this compound | ~40%* |

*p<0.05 compared to vehicle-treated tetraploid cells.[1] Data is approximated from graphical representations in the source material.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling cascade initiated by this compound in polyploid cells, leading to apoptosis.

Caption: Proposed mechanism of this compound-induced polyploid-specific apoptosis.

Experimental Workflow for Assessing this compound's Effects

This diagram outlines a typical experimental workflow to characterize the polyploid-specific effects of this compound.

References

Foundational Research on 2,3-diphenylbenzo[g]quinoxaline-5,10-dione (DPBQ) and its Potential Implications for Triple-Negative Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The foundational research on 2,3-diphenylbenzo[g]quinoxaline-5,10-dione (DPBQ) has primarily been conducted in the context of high-ploidy cancer cells, including a non-tumorigenic breast epithelial cell line. As of this writing, there is a notable absence of published studies specifically investigating the effects of this compound on triple-negative breast cancer (TNBC) cell lines or in vivo TNBC models. This guide synthesizes the available preclinical data and proposes a putative mechanism of action relevant to TNBC research based on the compound's known effects on key cancer-related signaling pathways. The information presented herein should be considered a starting point for future investigation into the potential of this compound as a therapeutic agent for TNBC.

Introduction

Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The identification of novel compounds with selective cytotoxicity against cancer cells is a critical area of research. One such compound, 2,3-diphenylbenzo[g]quinoxaline-5,10-dione (this compound), has emerged from high-throughput screening as a potent inducer of apoptosis in polyploid cancer cells. This technical guide provides an in-depth overview of the foundational research on this compound, with a focus on its mechanism of action, and explores its potential relevance as a therapeutic candidate for TNBC.

Chemical Structure

Chemical Name: 2,3-diphenylbenzo[g]quinoxaline-5,10-dione Abbreviation: this compound

(Structure information sourced from publicly available chemical databases)

Quantitative Data

The following tables summarize the quantitative data from the foundational study by Choudhary et al. (2016) on the effects of this compound on cell proliferation and apoptosis. It is important to note that these experiments were conducted on isogenic diploid (2N) and tetraploid (4N) non-cancerous retinal pigment epithelial (RPE1) cells and non-tumorigenic breast epithelial (MCF10a) cells, not TNBC cell lines.

Table 1: Effect of this compound on Cell Proliferation

| Cell Line | Ploidy | This compound Concentration (µM) | Proliferation Inhibition (%) (Relative to Control) |

| RPE1 | 2N | 1 | ~20% |

| RPE1 | 4N | 1 | ~80% |

| MCF10a | 2N | 1 | ~15% |

| MCF10a | 4N | 1 | ~75% |

Data interpreted from graphical representations in Choudhary et al. (2016). Inhibition percentages are approximate.

Table 2: Induction of Apoptosis by this compound

| Cell Line | Ploidy | This compound Concentration (µM) | Treatment Duration (hours) | Apoptotic Cells (%) |

| RPE1 | 2N | 1 | 48 | ~5% |

| RPE1 | 4N | 1 | 48 | ~25% |

| MCF10a | 2N | 1 | 48 | ~8% |

| MCF10a | 4N | 1 | 48 | ~30% |

Data interpreted from graphical representations in Choudhary et al. (2016). Percentages represent the approximate proportion of apoptotic cells.

Experimental Protocols

The following are detailed methodologies for key experiments described in the foundational research on this compound.

Cell Culture and Generation of Polyploid Cells

-

Cell Lines:

-

RPE1-hTERT (human retinal pigment epithelial cells)

-

MCF10a (human non-tumorigenic breast epithelial cells)

-

-

Culture Media:

-

RPE1: DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

MCF10a: DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and penicillin/streptomycin.

-

-

Generation of Tetraploid (4N) Cells:

-

Treat diploid (2N) cells with Dihydrocytochalasin B (1 µM) for 12-18 hours to induce cytokinesis failure.

-

Wash the cells thoroughly to remove the drug.

-

Allow cells to recover and expand.

-

Verify tetraploidy by flow cytometry for DNA content.

-

Proliferation Assay

-

Method: Crystal Violet Staining

-

Seed diploid and tetraploid cells in 96-well plates at a density of 1,000-2,000 cells per well.

-

Allow cells to adhere overnight.

-

Treat cells with a range of this compound concentrations or vehicle control (DMSO).

-

Incubate for 8 days, with media and drug replenishment every 2-3 days.

-

Wash cells with phosphate-buffered saline (PBS).

-

Fix cells with 4% paraformaldehyde for 10 minutes.

-

Stain with 0.1% crystal violet solution for 20 minutes.

-

Wash extensively with water and allow to air dry.

-

Solubilize the stain with 10% acetic acid.

-

Measure absorbance at 590 nm using a microplate reader.

-

Apoptosis Assay

-

Method: Annexin V and Propidium Iodide (PI) Staining

-

Seed cells in 6-well plates and treat with this compound (1 µM) or control for 48 hours.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

Western Blotting for p53 Activation

-

Treat cells with this compound (1 µM) or a positive control (e.g., Doxorubicin) for the indicated times.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate with primary antibodies against total p53, phospho-p53 (Ser15), and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect chemiluminescence using an imaging system.

Gene Expression Analysis

-

Method: Microarray or RNA-Sequencing

-

Treat cells with this compound or vehicle control.

-

Isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Assess RNA quality and quantity.

-

Perform microarray hybridization or library preparation for RNA-sequencing according to standard protocols.

-

Analyze the data to identify differentially expressed genes.

-

Perform gene set enrichment analysis (GSEA) to identify enriched hallmark pathways (e.g., p53 pathway, hypoxia).

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the putative signaling pathways affected by this compound.

Putative Mechanism of this compound-Induced Apoptosis via p53 Activation

This compound has been shown to induce the phosphorylation and stabilization of the tumor suppressor protein p53. Activated p53 can then transcriptionally activate pro-apoptotic target genes, leading to cell death.

Caption: Putative p53-mediated apoptotic pathway induced by this compound.

Putative Role of this compound in Hypoxia Pathway Activation

Gene expression analysis revealed that this compound treatment leads to the upregulation of genes associated with the hypoxia hallmark pathway. This suggests that this compound may mimic a hypoxic state or directly activate components of this pathway, which can be pro-apoptotic in certain cellular contexts.

Caption: Putative activation of the hypoxia signaling pathway by this compound.

Experimental Workflow for this compound Screening and Validation

The following workflow outlines the process for identifying and validating compounds with selective activity against a specific cancer cell phenotype, as was done for this compound.

Caption: General workflow for screening and validation of anti-cancer compounds.

Conclusion and Future Directions for TNBC Research

The foundational research on this compound reveals a promising mechanism of action involving the selective induction of apoptosis in cells with abnormal ploidy through the activation of the p53 and hypoxia signaling pathways. While this initial work was not performed in the context of TNBC, the frequent mutation of TP53 and the hypoxic microenvironment characteristic of many triple-negative breast tumors suggest that this compound could be a valuable therapeutic candidate for this challenging disease.

Future research should focus on:

-

Screening this compound against a panel of well-characterized TNBC cell lines to determine its efficacy and selectivity.

-

Investigating the interplay between this compound, p53 status (wild-type vs. mutant), and cellular response in TNBC models.

-

Elucidating the precise molecular targets of this compound within the p53 and hypoxia signaling cascades.

-

Evaluating the in vivo efficacy of this compound in patient-derived xenograft (PDX) models of TNBC.

This technical guide provides a comprehensive summary of the existing knowledge on this compound and a framework for its future investigation in the context of triple-negative breast cancer. The unique mechanism of this compound warrants further exploration by researchers dedicated to developing novel and effective therapies for TNBC.

DPBQ's Impact on Cell Cycle Regulation in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-di-tert-butyl-1,4-benzoquinone (DPBQ) is a quinone derivative with potential applications in cancer therapy. While direct studies on its impact on cell cycle regulation are limited, this guide synthesizes information from structurally similar compounds and the known biochemical activities of benzoquinones to propose a mechanism of action. This document provides a comprehensive overview of the hypothesized signaling pathways, quantitative data from related molecules, and detailed experimental protocols to facilitate further research into this compound's therapeutic potential.

Introduction: The Role of Cell Cycle Dysregulation in Cancer

Uncontrolled cell proliferation is a hallmark of cancer, driven by dysregulation of the cell cycle. The cell cycle is a tightly orchestrated series of events that governs cell growth and division, with checkpoints to ensure genomic integrity. Key players in this process include cyclins and cyclin-dependent kinases (CDKs), which form complexes to drive cells through different phases (G1, S, G2, M). Tumor suppressor proteins like p53 and retinoblastoma (Rb) act as crucial brakes at these checkpoints. The disruption of these regulatory mechanisms allows for incessant cell division, a fundamental characteristic of cancer. Targeting the cell cycle machinery is, therefore, a validated and promising strategy in oncology drug development.

Proposed Mechanism of Action of this compound on Cell Cycle Regulation

Based on the known activities of benzoquinones and related compounds, we propose a multi-faceted mechanism by which this compound may induce cell cycle arrest in cancer cells. This hypothesized mechanism involves the generation of reactive oxygen species (ROS), disruption of intracellular calcium homeostasis, and subsequent modulation of key signaling pathways that control cell cycle progression.

Induction of Oxidative Stress through Reactive Oxygen Species (ROS) Generation

Like many quinones, this compound is capable of redox cycling, a process that generates superoxide radicals and other reactive oxygen species (ROS)[1][2]. Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to further oxidative stress[1].

-

ROS-Mediated DNA Damage and p53 Activation: Elevated ROS can cause DNA damage, which in turn activates the tumor suppressor protein p53[3][4]. Activated p53 can transcriptionally upregulate the CDK inhibitor p21, which binds to and inhibits cyclin-CDK complexes, leading to cell cycle arrest, typically at the G1/S or G2/M checkpoint.

Disruption of Intracellular Calcium Signaling

The hydroquinone form of this compound, 2,5-di-tert-butyl-1,4-hydroquinone (DTBHQ), has been shown to mobilize intracellular calcium ([Ca2+]). Fluctuations in intracellular calcium concentrations are critical for the progression through various phases of the cell cycle.

-

Calcium-Dependent Signaling Pathways: Aberrant and sustained increases in intracellular calcium can activate various signaling cascades that can lead to cell cycle arrest or apoptosis. Calcium signaling is intricately linked with pathways that regulate cyclins and CDKs.

Inhibition of Pro-Survival Signaling Pathways

Structurally similar benzoquinones have been shown to inhibit the Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.

-

Modulation of the Akt/mTOR Pathway: By generating ROS, this compound may lead to the inhibition of the Akt/mTOR pathway. Inhibition of this pathway can result in the dephosphorylation of downstream targets that promote cell cycle progression, ultimately leading to cell cycle arrest.

Quantitative Data from Structurally Related Compounds

| Compound | Cancer Cell Line | IC50 Value (µM) | Observed Effect | Reference |

| 2,4-Di-tert-butylphenol (2,4-DTBP) | HCT116 (Colorectal) | 57.04 | G1 phase arrest, Apoptosis |

Key Signaling Pathways and Visualizations

The proposed mechanism of this compound-induced cell cycle arrest involves a network of interconnected signaling pathways.

Hypothesized this compound-Induced Cell Cycle Arrest Pathway

This pathway illustrates the proposed cascade of events following this compound treatment, leading to cell cycle arrest.

References

- 1. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enlightenbio.com [enlightenbio.com]

- 3. DNA damage response revisited: the p53 family and its regulators provide endless cancer therapy opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual Role of Reactive Oxygen Species and their Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of DPBQ in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPBQ, or 2,3-diphenylbenzo[g]quinoxaline-5,10-dione, is a synthetic quinoxaline derivative that has garnered interest in cancer research for its cytotoxic properties. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, focusing on its mechanism of action, data on its efficacy, and methodologies for its study.

Mechanism of Action

This compound has been identified as a compound that can selectively target and induce apoptosis in cancer cells. Its primary mechanism of action involves the activation of the p53 signaling pathway.[1] The p53 protein, often referred to as the "guardian of the genome," is a critical tumor suppressor that responds to cellular stress, including DNA damage, by initiating cell cycle arrest, DNA repair, or apoptosis.[2][3] In response to cellular stress induced by this compound, p53 is stabilized and activated, leading to the transcription of target genes that drive the apoptotic process.[4][5]

Furthermore, gene set enrichment analysis of cells treated with this compound shows a strong enrichment of hallmark pathways for both p53 and hypoxia. This suggests that this compound may also induce a cellular state mimicking low oxygen conditions, which can be cytotoxic to cancer cells.

Data Presentation

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various quinoxaline derivatives, including compounds structurally related to this compound, in different cancer cell lines to provide a comparative context for its potential efficacy.

| Compound ID | R1 | R2 | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. MCF-7 |

| 1a | H | Phenyl | > 50 | > 50 |

| 1b | Cl | Phenyl | 25.3 | 31.6 |

| 1c | OCH3 | Phenyl | 15.8 | 22.4 |

| 2a | H | 4-Chlorophenyl | 12.5 | 18.7 |

| 2b | Cl | 4-Chlorophenyl | 5.2 | 8.9 |

| 2c | OCH3 | 4-Chlorophenyl | 9.8 | 14.1 |

| Doxorubicin | - | - | 0.8 | 1.2 |

This data is illustrative and compiled from representative studies on quinoxaline derivatives for comparative purposes. Specific IC50 values for this compound may vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

Materials:

-

This compound (2,3-diphenylbenzo[g]quinoxaline-5,10-dione)

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 µM to 100 µM) to determine the effective range.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot a dose-response curve with the percentage of cell viability on the y-axis and the log of this compound concentration on the x-axis.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

-

Protocol 2: Analysis of p53 Activation by Western Blotting

This protocol describes how to assess the activation of the p53 pathway in response to this compound treatment by detecting the levels of total and phosphorylated p53 protein.

Materials:

-

This compound

-

Cancer cell lines with wild-type p53 (e.g., HCT116, A549)

-

Complete cell culture medium

-

PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-phospho-p53 (Ser15), anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 6, 12, or 24 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p53, anti-phospho-p53) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin.

-

Mandatory Visualization

Caption: this compound-induced p53 signaling pathway leading to apoptosis.

Caption: Experimental workflow for studying this compound in cell culture.

References

DPBQ solubility and preparation for laboratory use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and laboratory use of DPBQ (2,3-Diphenylbenzo[g]quinoxaline-5,10-dione), a known p53 activator. The included protocols are intended to serve as a guide for researchers utilizing this compound in various in vitro experimental settings.

Physicochemical Properties and Storage

This compound is a small molecule with a molecular weight of 362.38 g/mol . For optimal stability and longevity, it is crucial to adhere to the recommended storage conditions.

| Form | Storage Temperature | Shelf Life |

| Powder | -20°C | 3 years[1] |

| In Solvent (e.g., DMSO) | -80°C | 1 year[1] |

Solubility

| Solvent | Solubility | Method of Dissolution |

| DMSO | 2.5 mg/mL (6.9 mM)[1] | Sonication and heating to 80°C are recommended to aid dissolution[1]. |

| Ethanol | Data not available | - |

| PBS | Data not available | - |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO. This stock solution can then be used to prepare working solutions for various in vitro assays.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block

-

Sonicator

Procedure:

-

Weighing this compound: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 6.9 mM stock solution, weigh out 2.5 mg of this compound.

-

Adding Solvent: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder.

-

Dissolution:

-

Vortex the mixture vigorously for 1-2 minutes.

-

If the this compound does not fully dissolve, place the tube in a water bath or on a heat block set to 80°C for 5-10 minutes.

-

Follow heating with sonication for 10-15 minutes, or until the solution is clear.

-

-

Sterilization (Optional): If required for your specific application, the this compound stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to one year[1].

Protocol 2: Preparation of a this compound Working Solution for Cell Culture

This protocol describes the dilution of the this compound stock solution to a final working concentration in a cell culture medium. The final concentration of this compound will depend on the specific cell type and experimental design. It is recommended to perform a dose-response experiment to determine the optimal concentration for your studies.

Materials:

-

This compound stock solution (e.g., 6.9 mM in DMSO)

-

Sterile complete cell culture medium (pre-warmed to 37°C)

-

Sterile conical tubes or microcentrifuge tubes

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

-

Serial Dilution (Recommended): To avoid precipitation of this compound upon direct dilution into the aqueous cell culture medium, it is advisable to perform a serial dilution.

-

Prepare an intermediate dilution of the this compound stock solution in the complete cell culture medium. For example, to prepare a 100 µM working solution from a 6.9 mM stock, you can first prepare a 1 mM intermediate solution by diluting the stock 1:6.9 in the medium.

-

Vortex the intermediate dilution gently.

-

-

Final Dilution: Add the appropriate volume of the intermediate or stock solution to the final volume of the pre-warmed complete cell culture medium to achieve the desired working concentration.

-

Example: To prepare 10 mL of a 10 µM working solution from a 6.9 mM stock solution, add 14.5 µL of the stock solution to 10 mL of the cell culture medium.

-

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Mixing and Application: Gently mix the final working solution by inverting the tube or pipetting. Add the working solution to your cell cultures as per your experimental design.

Signaling Pathway

This compound is known to be an activator of the p53 signaling pathway, which plays a critical role in regulating the cell cycle, apoptosis, and DNA repair in response to cellular stress. The activation of p53 by this compound can lead to the induction of apoptosis, particularly in tetraploid cells. Furthermore, there is evidence suggesting a link between this compound's mechanism of action and the hypoxia pathway.

The following diagram illustrates the general workflow for preparing this compound for laboratory use.

References

Application Notes and Protocols for Flow Cytometry Analysis of DPBQ-Induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-di-tert-butyl-p-benzoquinone (DPBQ) is a quinone compound that has garnered interest for its potential biological activities, including its role as a metabolite of the widely used antioxidant 2,6-di-tert-butylphenol. Emerging research suggests that quinone derivatives can induce cytotoxic effects in cancer cells, making them potential candidates for therapeutic development. One of the key mechanisms underlying the cytotoxicity of similar compounds is the induction of apoptosis, or programmed cell death.

These application notes provide a detailed protocol for the detection and quantification of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Additionally, we explore the putative signaling pathway involved in this compound's mechanism of action, drawing parallels from structurally similar compounds.

Principle of Apoptosis Detection

Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in a large number of cells. The most common method for detecting apoptosis by flow cytometry is the dual staining of cells with Annexin V and a viability dye such as Propidium Iodide (PI).

-

Annexin V: In healthy, viable cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this membrane asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorochrome-conjugated Annexin V.[1]

-

Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that is unable to cross the intact membrane of live or early apoptotic cells. It can only penetrate the compromised membranes of late-stage apoptotic and necrotic cells to stain the nucleus.[1]

This dual-staining method allows for the differentiation of four distinct cell populations:

-

Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-).

-

Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).

-

Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).

Putative Signaling Pathway of this compound-Induced Apoptosis

While the precise signaling cascade initiated by this compound to induce apoptosis is still under investigation, studies on its structural analog, 2-tert-Butyl-1,4-benzoquinone (TBBQ), provide significant insights. TBBQ has been shown to induce cytotoxicity through the generation of reactive oxygen species (ROS) and the inhibition of the Akt/mTOR signaling pathway.[2][3] It is plausible that this compound shares a similar mechanism of action.

Proposed Mechanism:

-

Induction of Oxidative Stress: this compound, as a quinone, may undergo redox cycling within the cell, leading to the production of ROS. Elevated ROS levels can cause damage to cellular components, including lipids, proteins, and DNA, thereby triggering apoptotic pathways.

-

Inhibition of Akt/mTOR Pathway: The Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth. Inhibition of this pathway, potentially through the suppression of Akt phosphorylation, can lead to the activation of downstream effectors that promote apoptosis.[2]

-

RARβ Interference: Studies have also identified the retinoic acid receptor β (RARβ) as a potential target of this compound, which may contribute to its carcinogenic risk profile and could also play a role in modulating cell fate decisions.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocol: Flow Cytometry Analysis of this compound-Induced Apoptosis

This protocol provides a general framework for assessing apoptosis in a cancer cell line treated with this compound. The optimal this compound concentration and incubation time should be determined empirically for each cell line. Based on studies with the analog TBBQ, a starting concentration range of 1-50 µM and a time course of 6-48 hours is recommended.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (2,6-di-tert-butyl-p-benzoquinone)

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 1X Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvesting.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM).

-

Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound dose.

-

Incubate for a predetermined period (e.g., 6, 12, 24, or 48 hours).

-

-

Cell Harvesting:

-

Adherent cells: Gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.

-

Suspension cells: Transfer the cell suspension directly to a centrifuge tube.

-

Collect cells by centrifugation at 300-400 x g for 5 minutes at room temperature.

-

-

Washing:

-

Discard the supernatant and wash the cells twice with cold PBS.

-

Centrifuge at 300-400 x g for 5 minutes after each wash.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Set up appropriate compensation controls for FITC and PI.

-

Collect data for at least 10,000 events per sample.

-

Data Presentation

The results of the flow cytometry analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.

Table 1: Quantitative Analysis of this compound-Induced Apoptosis

| Treatment | Concentration (µM) | Incubation Time (h) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| Vehicle Control (DMSO) | - | 24 | |||

| This compound | 1 | 24 | |||

| This compound | 5 | 24 | |||

| This compound | 10 | 24 | |||

| This compound | 25 | 24 | |||

| This compound | 50 | 24 |

Note: The table should be populated with the mean ± standard deviation from at least three independent experiments.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for analyzing this compound-induced apoptosis.

Caption: Experimental workflow for this compound-induced apoptosis analysis.

Conclusion

This document provides a comprehensive guide for researchers interested in investigating the pro-apoptotic effects of this compound. The detailed flow cytometry protocol, coupled with insights into the potential underlying signaling mechanisms, offers a solid foundation for further studies. It is crucial to empirically determine the optimal experimental conditions for each specific cell line to ensure accurate and reproducible results. The elucidation of this compound's precise mechanism of action will be vital for its potential development as a therapeutic agent.

References

Application Notes and Protocols for the In Vivo Application of a Novel Investigational Agent (DPBQ) in Xenograft Mouse Models